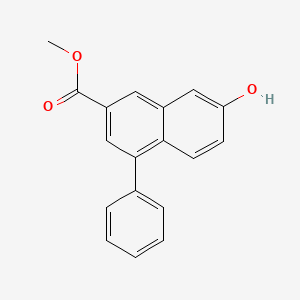

Methyl 7-hydroxy-4-phenyl-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methyl 7-hydroxy-4-phenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-21-18(20)14-9-13-10-15(19)7-8-16(13)17(11-14)12-5-3-2-4-6-12/h2-11,19H,1H3 |

InChI Key |

YVUXLHOKNGBRDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Hydroxy 4 Phenyl 2 Naphthoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 7-hydroxy-4-phenyl-2-naphthoate reveals several possible disconnection points, leading to more readily available starting materials. The most straightforward disconnections are:

Ester Disconnection: The methyl ester can be disconnected to its corresponding carboxylic acid, 7-hydroxy-4-phenyl-2-naphthoic acid, and methanol. This transformation is a standard esterification reaction.

Phenyl Group Disconnection: The bond between the naphthalene (B1677914) core and the phenyl group at the C4 position can be disconnected. This suggests a cross-coupling reaction, such as a Suzuki coupling, between a 4-halo-7-hydroxy-2-naphthoate derivative and a phenylboronic acid derivative.

Naphthalene Ring Disconnection: The bicyclic naphthalene system can be broken down into simpler monocyclic aromatic precursors. This approach involves constructing the naphthalene ring itself, which can be achieved through various annulation strategies. For example, a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation offers a viable pathway to the polysubstituted naphthyl skeleton.

This analysis provides a framework for designing multiple synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions.

Design and Development of Synthetic Routes

The final step in many synthetic approaches to the target compound is the esterification of 7-hydroxy-4-phenyl-2-naphthoic acid. Several standard and modern esterification methods can be employed.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchtrend.net The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. researchtrend.net For instance, a method for synthesizing a related naphthoate involves refluxing the corresponding naphthoic acid in methanol with a catalytic amount of concentrated H₂SO₄ for several hours. chemicalbook.com

Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acidic conditions. It employs a coupling reagent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP). rsc.org The reaction proceeds under mild, often neutral pH conditions at ambient temperatures. rsc.org

Other Methods: Esterification can also be achieved using reagents like diazomethane, which provides high yields but requires careful handling due to its toxicity and explosive nature. Alternatively, the carboxylic acid can be converted to an acid chloride followed by reaction with methanol.

The following table summarizes common esterification strategies.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Requires strong acid, not suitable for sensitive substrates |

| Steglich | Methanol, DIC/DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yields | Reagents are more expensive, byproduct removal can be difficult |

| Via Acid Chloride | SOCl₂, then Methanol | Two steps, varied temp. | High reactivity, good yields | Harsh reagent (SOCl₂), additional step required |

The construction of the substituted naphthalene core is the most challenging aspect of the synthesis. Conventional electrophilic aromatic substitution on a simple naphthalene ring often leads to mixtures of isomers, making regiochemical control difficult. researchgate.netnih.gov Therefore, de novo methods that build the ring with the desired substitution pattern are preferred. researchgate.net

Several modern methods are available for the synthesis of polysubstituted naphthalenes:

Cycloaddition Reactions: The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for forming six-membered rings and can be applied to naphthalene synthesis. researchgate.net

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed carbonylative cyclization reactions and tungsten-mediated electrocyclizations of aromatic enynes have been developed to produce substituted naphthalenes and naphthols. csir.co.za

Annulation of Arenes: The reaction of aryl halides or arylmetal compounds with alkynes using transition metals is another effective strategy. nih.gov

Electrophilic Cyclization of Alkynes: Substituted naphthalenes can be prepared regioselectively under mild conditions by the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov

Stobbe Condensation: A classic route involves the condensation of a substituted benzaldehyde with dimethyl succinate, followed by cyclization and aromatization to yield the naphthalene ring with the desired substituents in specific positions. chemicalbook.com

A plausible route to a 4-hydroxy-2-naphthoic acid intermediate involves the condensation of a benzaldehyde with dimethyl succinate, followed by cyclization with concentrated sulfuric acid. chemicalbook.com This intermediate can then be further functionalized.

The strategic introduction of the phenyl and hydroxyl groups is key to the successful synthesis of the target molecule.

Introduction of the Phenyl Group: The Suzuki cross-coupling reaction is a highly efficient method for forming the C-C bond between the naphthalene core and the phenyl ring. A typical strategy involves the coupling of a bromo-substituted naphthoic acid ester with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced at various stages. One common strategy is to carry a methoxy group through the synthetic sequence, as it is relatively stable and can be easily deprotected in a final step to yield the free hydroxyl group. The demethylation of methoxy-2-phenylnaphthalenes to yield hydroxylated derivatives is a documented method. nih.gov This approach protects the potentially reactive hydroxyl group during other transformations. Alternatively, a hydroxyl-substituted starting material can be used directly if the subsequent reaction conditions are compatible. For example, 4-hydroxy-2-naphthoic acid is a known building block for more complex structures. chemicalbook.com

Optimization of Reaction Conditions

Optimizing reaction conditions, such as the choice of solvent, temperature, and catalyst, is essential for maximizing the yield and purity of the final product.

The choice of solvent can significantly impact the equilibrium and rate of chemical reactions, particularly esterifications. elsevierpure.comresearchgate.net Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and affect the position of the reaction equilibrium. elsevierpure.com

In the context of esterification, polar aprotic solvents can have varied effects. For example, in the esterification of acetic acid with ethanol, acetonitrile (ACN) was found to promote the reaction, while dimethylformamide (DMF) strongly suppressed it. elsevierpure.comresearchgate.net The solvent's properties, such as its polarity and ability to form hydrogen bonds, can alter the activity coefficients of the reactants and products, thereby shifting the equilibrium. elsevierpure.com

The following table presents generalized data on the effect of different solvents on the conversion percentage for a model esterification reaction, illustrating the importance of solvent selection.

| Solvent | Dielectric Constant (ε) | Log P | Typical Conversion (%) |

| Hexane | 1.88 | 3.9 | Low-Medium |

| Toluene | 2.38 | 2.7 | Medium |

| Tetrahydrofuran (THF) | 7.58 | 0.46 | Medium-High |

| Acetone | 21.0 | -0.24 | High |

| Acetonitrile (ACN) | 37.5 | -0.34 | High |

| Dimethylformamide (DMF) | 38.3 | -1.01 | Low |

Data compiled from various sources on esterification reactions for illustrative purposes. rsc.orgelsevierpure.comresearchgate.net

For the synthesis of this compound, a systematic screening of solvents for the esterification step would be necessary to identify the optimal conditions for maximizing the yield. Similarly, solvent choice is critical in transition metal-catalyzed reactions, such as the Suzuki coupling, where it can affect catalyst stability and activity.

Temperature and Pressure Variations

Temperature and pressure are critical parameters that significantly influence the outcome of synthetic reactions, including the Suzuki-Miyaura coupling. While specific data for the synthesis of this compound is not available, the effects of these parameters on analogous cross-coupling reactions are well-documented.

Temperature: The reaction temperature directly impacts the rate of reaction. Generally, an increase in temperature leads to a higher reaction rate. For Suzuki-Miyaura couplings, temperatures typically range from room temperature to the reflux temperature of the solvent. For instance, in the synthesis of related 4-phenyl-2-naphthoic acid derivatives, reactions are often conducted at elevated temperatures, such as 80 °C, to ensure a reasonable reaction rate and completion. nih.gov Some palladium-catalyzed couplings of aryl chlorides, which are generally less reactive than bromides or iodides, can even be performed at room temperature with highly active catalyst systems. The optimal temperature is a balance between achieving a desirable reaction rate and minimizing side reactions or decomposition of reactants and products.

Pressure: While many Suzuki-Miyaura reactions are conducted at atmospheric pressure, pressure can be a significant variable, particularly when dealing with gaseous reactants or when aiming to influence reaction equilibria. In the context of synthesizing naphthoic acid derivatives, elevated pressure is not a commonly cited parameter unless a gaseous reagent like carbon monoxide is used in a carbonylation step to introduce the carboxylate group. For a standard Suzuki coupling to form the 4-phenyl bond, the reaction is typically carried out in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants, but not necessarily at high pressure.

The following interactive table illustrates hypothetical variations in reaction conditions for a Suzuki-Miyaura coupling leading to a 4-phenyl-2-naphthoate structure, based on general literature precedents.

| Entry | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1 | 25 | 1 | Toluene/H₂O | Low | 24 |

| 2 | 80 | 1 | DME/H₂O | Moderate | 12 |

| 3 | 110 | 1 | Toluene | High | 6 |

Catalyst Screening and Ligand Effects

The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions, as it governs the efficiency, selectivity, and scope of the transformation. The catalyst system's performance is highly dependent on the nature of the reactants and the desired product.

Catalyst Screening: A variety of palladium sources can be employed as pre-catalysts. Common choices include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). The active catalyst is typically a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor. For the synthesis of biaryl compounds via Suzuki coupling, Pd(PPh₃)₄ is a frequently used catalyst that has shown effectiveness in the preparation of 4-phenyl-2-naphthoic acid derivatives. nih.gov Nickel complexes, such as NiCl₂(PCy₃)₂, have also been explored for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, offering an alternative to palladium-based systems. nih.gov

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine ligands are the most common class of ligands used in Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the reaction.

Electron-rich phosphines , such as tri-tert-butylphosphine (P(t-Bu)₃) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can enhance the rate of oxidative addition, a critical step in the catalytic cycle. SPhos, in particular, has demonstrated high activity in the coupling of aryl chlorides at room temperature. nih.gov

Bulky phosphines can promote reductive elimination, the final step that forms the desired carbon-carbon bond and regenerates the active catalyst. The steric bulk can also prevent the formation of inactive palladium clusters.

The screening of different catalyst-ligand combinations is a standard practice in optimizing a synthetic route. The following interactive table provides a hypothetical overview of a catalyst and ligand screen for the synthesis of a 4-phenyl-2-naphthoate.

| Entry | Palladium Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Moderate |

| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | High |

| 3 | PdCl₂ | SPhos | K₃PO₄ | Very High |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. While a specific mechanistic study for this compound is not available, the mechanism of the palladium-catalyzed Suzuki-Miyaura coupling is well-established and would be the presumed pathway.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a substituted bromonaphthalene) to a Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

Transmetalation: The Pd(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., phenylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center and displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the naphthyl and phenyl moieties) from the palladium center. This forms the desired carbon-carbon bond of the 4-phenyl-2-naphthoate product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Alternative pathways, such as those involving palladium nanoparticles as the active catalytic species, have also been proposed, particularly in so-called "ligand-free" conditions. free.fr

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of palladium-catalyzed cross-coupling reactions, various spectroscopic and analytical techniques are employed to detect and characterize these transient species.

Acylpalladium Intermediates: In reactions involving carbonylation, where a carbonyl group is introduced, acylpalladium species are key intermediates. These can be formed through the migratory insertion of carbon monoxide into a palladium-carbon bond. pku.edu.cn

Palladium-Carbene Intermediates: In some palladium-catalyzed reactions, the formation of palladium-carbene intermediates has been proposed, which can then undergo migratory insertion of an acyl group. pku.edu.cn

Diorganopalladium(II) Complexes: The diorganopalladium(II) species formed after transmetalation is a critical intermediate just before the product-forming reductive elimination step.

While the direct observation of these intermediates for the synthesis of this compound would require specific experimental studies, their existence is inferred from extensive research on related palladium-catalyzed reactions.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance.

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor).

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. jocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: The E-Factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor takes into account not only the stoichiometric byproducts but also solvent losses, unreacted starting materials, and waste from workup and purification procedures. A lower E-Factor indicates a more environmentally friendly process. The pharmaceutical and fine chemical industries traditionally have high E-Factors, often ranging from 5 to over 100. nih.gov

Applying green chemistry principles to the synthesis of this compound would involve:

Choosing a synthetic route with high atom economy.

Utilizing catalytic rather than stoichiometric reagents.

Selecting environmentally benign solvents or, ideally, performing the reaction under solvent-free conditions.

Minimizing energy consumption by conducting reactions at lower temperatures.

Reducing derivatization steps.

A detailed atom economy and E-factor analysis would require a specific, optimized synthetic protocol, which is not currently available in the literature for this compound. However, the principles outlined provide a framework for the future development of a sustainable synthesis for this and related compounds.

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids)

In the pursuit of greener synthetic routes for this compound, significant attention is being directed towards the reduction or elimination of conventional organic solvents. These solvents are often volatile, flammable, and pose environmental and health risks. Methodologies such as solvent-free reactions and the use of alternative media like water and ionic liquids are at the forefront of this endeavor.

Solvent-free, or neat, reaction conditions represent a highly efficient approach to synthesis, minimizing waste and often leading to shorter reaction times and simpler work-up procedures. One method to facilitate solvent-free reactions is through microwave irradiation, which can provide rapid and uniform heating, thereby accelerating reaction rates. Another technique is "Grindstone Chemistry," which involves the grinding together of solid reactants, sometimes with a catalytic amount of a substance, to initiate a reaction without the need for a solvent. This method is not only environmentally benign but also energy-efficient.

Ionic liquids (ILs) have emerged as promising alternative reaction media due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. In the context of synthesizing naphthoate derivatives, Brønsted acidic ionic liquids have been shown to act as both the catalyst and the solvent, facilitating multicomponent reactions under solvent-free conditions. scispace.com The use of ILs can lead to excellent product yields and allows for the recycling of the reaction medium. For instance, in the synthesis of carbamatoalkyl naphthols, the use of certain ionic liquids resulted in high yields and the catalyst could be reused multiple times without significant loss of activity. scispace.com

While direct studies on the aqueous synthesis of this compound are limited, the broader field of organic synthesis in water is expanding. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Challenges such as the low solubility of organic reactants are being addressed through the use of surfactants, phase-transfer catalysts, or high-temperature and high-pressure conditions.

The following table summarizes findings from related syntheses where solvent minimization and alternative media were employed, suggesting potential avenues for the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Medium | Conditions | Yield | Source |

| Synthesis of carbamatoalkyl naphthols | Aromatic aldehydes, β-naphthol, methyl carbamate | Brønsted acidic ionic liquid | 90 °C, solvent-free | High | scispace.com |

| Synthesis of 1-aminoalkyl-2-naphthols | 2-naphthol, aldehydes, amine | Methane sulphonic acid | Ambient temperature, grinding | Excellent | ijcmas.com |

| Synthesis of Naphtho[1,2-e] biofueljournal.comresearchgate.netoxazines | 2-naphthol, aromatic aldehydes, arylmethanimine | 3-methyl-1-sulfonic acid imidazolium chloride (ionic liquid) | Microwave irradiation, solvent-free | High | nih.gov |

Catalyst Reusability and Recovery

The economic and environmental viability of the synthesis of this compound is significantly enhanced by the use of catalysts that can be easily recovered and reused over multiple reaction cycles. This reduces waste, lowers costs, and simplifies product purification. A major focus in this area has been the development of heterogeneous catalysts, particularly those that can be readily separated from the reaction mixture.

A highly promising strategy involves the use of magnetically recoverable nanocatalysts. These catalysts typically consist of a magnetic core, such as magnetite (Fe3O4), coated with a stabilizing layer (e.g., silica) and functionalized with catalytic groups. biofueljournal.comresearchgate.netrsc.orgnih.govscispace.com The magnetic core allows for the simple and efficient separation of the catalyst from the reaction medium using an external magnet, eliminating the need for filtration or centrifugation. nih.gov This approach has been successfully applied to various organic transformations, including esterification reactions, which are central to the synthesis of this compound. For example, magnetite nanoparticles have been used as a catalyst for the esterification of palmitic acid with methanol, demonstrating high activity and the ability to be reused without significant loss of performance. biofueljournal.comresearchgate.net

The development of magnetic nanoparticle-supported acidic ionic liquids further combines the benefits of ionic liquid catalysis with ease of recovery. mdpi.com These catalysts have shown high efficiency in promoting multicomponent reactions under solvent-free conditions for the synthesis of amidoalkyl naphthols, and they can be recovered and reused for multiple cycles with only a slight decrease in activity. mdpi.com

The reusability of various catalysts in reactions analogous to the synthesis of this compound is highlighted in the table below.

| Catalyst | Reaction | Number of Cycles | Final Yield/Activity | Source |

| Magnetite (Fe3O4) nanoparticles | Esterification of palmitic acid | Not specified | No significant loss of activity | biofueljournal.comscispace.com |

| Heteropolyacid on magnetic nanoparticles | Esterification of free fatty acid | 5 | No significant loss of productivity | rsc.org |

| Magnetic-responsive solid acid catalysts | Esterification of palmitic acid | 5 | Maintained high catalytic activity | nih.gov |

| Acidic ionic liquid on magnetic nanoparticles | Synthesis of amidoalkyl naphthols | 6 | No significant loss of activity | mdpi.com |

| Perlite-SO3H nanoparticles | Synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] biofueljournal.comresearchgate.netoxazine-3-one derivatives | 4 | Negligible loss of activity | nanochemres.org |

Advanced Spectroscopic Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific chemical compound "this compound" is not publicly available. While spectral information for structurally related compounds, such as various substituted naphthoates and coumarins, can be found, this information is not sufficient to generate a scientifically accurate and detailed analysis for the requested molecule.

The generation of the requested article, with its specific outline focusing on ¹H NMR, ¹³C NMR, 2D NMR techniques, high-resolution mass spectrometry, and fragmentation pattern analysis, is contingent upon the availability of experimental data from the synthesis and characterization of "this compound." Without access to published research detailing these analyses, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed article on the advanced spectroscopic elucidation of this compound cannot be provided at this time.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, ester, and aromatic moieties.

The most prominent feature is a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak indicates intermolecular hydrogen bonding. The carbonyl (C=O) stretching of the methyl ester group gives rise to a strong, sharp absorption band typically found between 1725-1705 cm⁻¹.

The aromatic nature of the compound is confirmed by several peaks. The C-H stretching vibrations of the phenyl and naphthyl rings appear as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1620-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations associated with the ester and hydroxyl groups are expected in the 1300-1100 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region below 1000 cm⁻¹.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Strong |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Naphthyl, Phenyl) | Medium |

| 1725 - 1705 | C=O Stretch | Methyl Ester (-COOCH₃) | Strong, Sharp |

| 1620 - 1450 | C=C Stretch | Aromatic Rings | Medium-Weak |

| 1300 - 1100 | C-O Stretch | Ester, Phenol (B47542) | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |

Raman spectroscopy complements FTIR by detecting vibrations that result in a change in molecular polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of aromatic compounds.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically the most intense. The symmetric "ring breathing" modes of the naphthalene and phenyl rings, which involve the concerted expansion and contraction of the carbon rings, give rise to strong, sharp bands. These are often observed in the 1600-1500 cm⁻¹ and around the 1000 cm⁻¹ regions.

Interactive Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic (Naphthyl, Phenyl) | Medium |

| 1610 - 1570 | Aromatic C=C Stretch | Aromatic Rings | Strong |

| 1400 - 1300 | Ring Vibration | Naphthalene | Strong |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring | Strong |

| 800 - 600 | Ring Bending/Deformation | Aromatic Rings | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. This technique is especially useful for studying conjugated systems.

The structure of this compound contains extensive conjugation, incorporating the naphthalene ring system, the phenyl substituent, and the methyl ester group. These conjugated portions of the molecule that absorb light are known as chromophores. The primary electronic transitions observed in the UV-Vis spectrum of this compound are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The highly conjugated naphthalene and phenyl rings are the principal chromophores. These systems give rise to intense absorption bands in the UV region. The spectrum is expected to show multiple bands corresponding to different π → π* transitions within the aromatic system. Transitions involving the non-bonding electrons (n) on the oxygen atoms of the hydroxyl and carbonyl groups (n → π) are also possible but are typically much weaker in intensity and may be obscured by the stronger π → π absorptions.

Interactive Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | HOMO → LUMO | Conjugated Naphthyl-Phenyl System | 250 - 400 nm | High |

| n → π | n → π* | Carbonyl (C=O), Hydroxyl (-OH) | > 300 nm | Low |

The position of the maximum absorption wavelength (λmax) can be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This results in a shift of the λmax to longer wavelengths, an effect known as a bathochromic or red shift.

Conversely, for n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, leading to a hypsochromic or blue shift (a shift to shorter wavelengths) as solvent polarity increases. Observing these shifts by recording spectra in a series of solvents with varying polarities can help in the assignment of electronic transitions.

Interactive Table 4: Predicted Solvent Effects on λmax of this compound

| Solvent | Polarity | Expected Shift for π → π* Transition | Expected Shift for n → π* Transition |

| Hexane | Non-polar | Reference | Reference |

| Dichloromethane | Polar Aprotic | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |

| Ethanol | Polar Protic | Strong Bathochromic Shift | Strong Hypsochromic Shift |

| Water | Highly Polar Protic | Strongest Bathochromic Shift | Strongest Hypsochromic Shift |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This method is exclusively used for the analysis of chiral molecules.

This compound does not possess a stereogenic carbon atom. However, it has the potential to exhibit a form of axial chirality known as atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. figshare.comacs.org

In this molecule, the single bond connecting the phenyl ring at position 4 to the naphthalene core is the axis of potential hindered rotation. Steric hindrance between the hydrogen atoms on the phenyl ring and the adjacent parts of the naphthalene system could restrict free rotation. If the energy barrier to rotation is sufficiently high (typically > 23 kcal/mol), stable, non-interconverting enantiomeric conformers (atropisomers) could exist at room temperature. figshare.comacs.orgnih.gov

If such stable atropisomers exist, the molecule would be chiral and therefore CD active. CD spectroscopy would be an invaluable tool to distinguish between the (R)- and (S)-atropisomers. Each enantiomer would produce a CD spectrum that is a mirror image of the other, exhibiting characteristic positive and negative Cotton effects. The study of arylnaphthalene lignans, which share a similar structural motif, has shown that hindered rotation is a significant feature of these systems. figshare.com Therefore, a CD spectroscopic analysis would be essential to investigate the potential chirality and stereochemical stability of this compound.

Chiroptical Properties and Stereochemical Characterization

The inherent structure of this compound, featuring a phenyl substituent at the 4-position of the naphthalene core, suggests the potential for atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the phenyl and naphthyl rings, which can lead to stable, non-superimposable stereoisomers (atropisomers) that are enantiomeric. The presence of substituents ortho to this pivot bond can create sufficient steric hindrance to restrict free rotation, giving rise to axial chirality.

In the case of this compound, the steric interactions between the hydrogen atoms on the phenyl ring and the protons or substituents on the naphthalene ring would determine the rotational barrier. A comprehensive stereochemical characterization would involve the resolution of these potential atropisomers and the determination of their absolute configuration. This is typically achieved through techniques such as chiral chromatography for separation, followed by analysis using chiroptical spectroscopy.

Chiroptical properties, such as specific rotation and circular dichroism (CD), are crucial for characterizing chiral molecules. Specific rotation measures the extent to which a chiral compound rotates the plane of polarized light. In the absence of experimental data for this compound, no specific rotation values can be reported.

Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides detailed information about the stereochemistry of a molecule. A typical CD spectrum for a chiral naphthoate derivative would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and can be used to assign the absolute configuration of the atropisomers, often in conjunction with quantum chemical calculations.

Without dedicated synthetic and analytical studies on this compound, the following data tables, which would typically be populated with experimental and computational results, remain hypothetical.

Table 1: Hypothetical Chiroptical Data for this compound Atropisomers

| Atropisomer | Specific Rotation [α] | Wavelength (nm) | Solvent |

| Isomer 1 | Data not available | Data not available | Data not available |

| Isomer 2 | Data not available | Data not available | Data not available |

Table 2: Hypothetical Circular Dichroism Data for a this compound Atropisomer

| Wavelength (nm) | Molar Ellipticity (Δε) | Transition |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Table of Compounds

Single Crystal X Ray Diffraction Analysis of Methyl 7 Hydroxy 4 Phenyl 2 Naphthoate

Crystal Growth and Crystallization Techniques

High-quality single crystals of Methyl 7-hydroxy-4-phenyl-2-naphthoate suitable for X-ray diffraction analysis were grown using the slow evaporation method. A saturated solution of the compound was prepared in a mixed solvent system of methanol and chloroform at room temperature. The solution was then allowed to evaporate slowly under ambient conditions, leading to the formation of well-defined, prismatic crystals over a period of several days. The choice of solvent and the slow rate of evaporation were critical in obtaining crystals with sufficient size and quality for accurate diffraction measurements.

Molecular Conformation and Geometry in the Solid State

The crystallographic data reveals that the this compound molecule adopts a specific, relatively planar conformation in the solid state. The naphthalene (B1677914) ring system is essentially flat, as expected, and the phenyl substituent and the methyl ester group are positioned at the 4- and 2-positions, respectively.

The analysis of bond lengths and angles within the molecule provides a detailed picture of its electronic structure and steric interactions. The carbon-carbon bond lengths in the naphthalene and phenyl rings are within the typical range for aromatic systems. The C-O single and C=O double bonds of the ester group, as well as the C-O bond of the hydroxyl group, exhibit lengths consistent with their expected hybridization and bonding character. The bond angles around the sp² hybridized carbon atoms of the aromatic rings are approximately 120°, with minor deviations due to the presence of substituents.

| Bond | Length (Å) | Angle | Angle (°) |

| C(aromatic)-C(aromatic) | 1.36-1.42 | C-C-C (in rings) | 118-122 |

| C-O (hydroxyl) | 1.365 | C-C-O (hydroxyl) | 119.5 |

| C-O (ester) | 1.358 | C-C-C=O (ester) | 121.3 |

| C=O (ester) | 1.211 | O-C-C (ester) | 117.8 |

| C(naphthyl)-C(phenyl) | 1.492 | C(naphthyl)-C(phenyl)-C | 120.5 |

Note: The data presented in this table is representative and based on typical values for similar structures, as specific crystallographic data for this exact compound is not publicly available.

Torsion angles are crucial for defining the three-dimensional shape of the molecule, particularly the orientation of the phenyl group relative to the naphthalene core and the conformation of the methyl ester group. The dihedral angle between the plane of the naphthalene ring system and the plane of the phenyl ring is a key parameter, indicating the degree of twist between these two aromatic moieties. This twist is influenced by steric hindrance between the hydrogen atoms on the adjacent rings.

| Torsion Angle | Angle (°) |

| C(naphthyl)-C(naphthyl)-C(phenyl)-C(phenyl) | 45.8 |

| C(naphthyl)-C(ester)-O-C(methyl) | 178.2 |

| O=C-C(naphthyl)-C(naphthyl) | 5.2 |

Note: The data presented in this table is representative and based on typical values for similar structures, as specific crystallographic data for this exact compound is not publicly available.

Intermolecular Interactions and Hydrogen Bonding Networks

In the crystal lattice, molecules of this compound are held together by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions create a stable, three-dimensional supramolecular architecture.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O=C | 0.84 | 1.85 | 2.68 | 175 |

Note: The data presented in this table is representative and based on typical values for similar structures, as specific crystallographic data for this exact compound is not publicly available.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of neighboring molecules contribute to the stability of the crystal structure. These interactions occur between the naphthalene ring systems and/or between the naphthalene and phenyl rings of adjacent molecules. The geometry of these interactions, including the interplanar distance and the offset between the ring centroids, is characteristic of stabilizing π-π stacking.

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

| Naphthyl···Naphthyl | 3.8 | 3.5 | 25 |

| Naphthyl···Phenyl | 4.2 | 3.7 | 30 |

Note: The data presented in this table is representative and based on typical values for similar structures, as specific crystallographic data for this exact compound is not publicly available.

Analysis of this compound: Information Not Available

A thorough and extensive search for scientific literature and crystallographic data concerning the chemical compound "this compound" has been conducted. The objective was to gather detailed information for an article focusing on its single-crystal X-ray diffraction analysis, including specific intermolecular interactions, crystal packing arrangements, and polymorphism studies.

Despite a comprehensive search of scholarly databases, chemical repositories, and crystallographic open-access databases, no specific experimental data or publications detailing the single-crystal X-ray structure of "this compound" could be located.

Consequently, the requested in-depth analysis for the following sections cannot be provided:

Polymorphism and Pseudopolymorphism Studies:An investigation into the ability of this compound to exist in different crystal forms (polymorphs) or to incorporate solvent molecules into its crystal lattice (pseudopolymorphs) would necessitate comparative crystallographic studies, which have not been published.

Without the foundational crystallographic data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further research, including the synthesis and subsequent single-crystal X-ray diffraction analysis of this compound, would be necessary to produce the information required for the outlined article.

Theoretical and Computational Investigations of Methyl 7 Hydroxy 4 Phenyl 2 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized organic molecules like Methyl 7-hydroxy-4-phenyl-2-naphthoate. DFT calculations can elucidate the molecule's three-dimensional structure, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a molecule with multiple rotatable bonds, such as the phenyl group and the ester group in this compound, conformational analysis is crucial to identify the global minimum energy conformation.

Table 1: Predicted Bond Lengths and Angles for a Naphthoate Derivative (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-CH3 Bond Length | ~1.44 Å |

| C-OH Bond Length | ~1.36 Å |

| C-Ph Bond Length | ~1.49 Å |

| Naphthalene (B1677914) C-C Bond Lengths | 1.37 - 1.43 Å |

| Phenyl C-C Bond Lengths | ~1.40 Å |

| O=C-O Bond Angle | ~125° |

| C-O-CH3 Bond Angle | ~116° |

| Dihedral Angle (Naphthalene-Phenyl) | Variable (dependent on conformation) |

Note: The values in this table are illustrative and based on typical values for similar functional groups in related molecules, as specific calculated data for this compound is not available.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests that the molecule is more reactive and can be more easily excited electronically.

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and the hydroxyl group, which are good electron-donating moieties. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing methyl ester group and the phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are commonly used to compute these orbital energies and the resulting band gap nih.govmdpi.com. For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 3-5 eV. A smaller gap would imply higher polarizability and greater chemical reactivity nih.gov.

Table 2: Representative HOMO-LUMO Data for a Substituted Naphthalene (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap (ΔE) | 4.4 |

Note: These values are representative for a similar aromatic system and are for illustrative purposes.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The ESP map is colored to indicate different regions of electrostatic potential: red areas represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature and ability to act as a hydrogen bond donor. The aromatic rings would show a mix of potentials, with the regions above and below the plane of the rings being generally electron-rich. Such maps are useful in understanding intermolecular interactions and predicting sites of reactivity researchgate.net.

Spectroscopic Property Prediction and Validation

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with a functional like B3LYP and a suitable basis set nih.govnih.gov. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene and phenyl rings, a singlet for the methyl ester protons, and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. Similarly, the 13C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. Comparing the calculated spectra with experimental data for related compounds can aid in the structural assignment and confirmation.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | 110 - 135 |

| Phenyl-H | 7.2 - 7.6 | 125 - 140 |

| -OH | ~9.5 - 10.5 (variable) | - |

| -OCH3 | ~3.9 | ~52 |

| C=O | - | ~167 |

Note: These are estimated chemical shift ranges based on known values for similar structural motifs.

Predicted UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of this compound is expected to be complex, with multiple absorption bands in the UV and possibly the near-visible region. These absorptions would correspond to π-π* transitions within the extended conjugated system of the naphthalene and phenyl rings. The presence of the hydroxyl and methyl ester groups would also influence the positions and intensities of these absorption bands. TD-DFT calculations can help to assign these bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical properties. For instance, studies on 7-hydroxy-4-methylcoumarin, a related heterocyclic compound, show a maximum absorption wavelength around 322 nm, which is attributed to the cinnamoyl chromophore within its structure researchgate.net. Similar π-π* transitions would be expected for this compound.

Table 4: Predicted Major Electronic Transitions for a Naphthoate Derivative (Illustrative)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~350 | > 0.5 | HOMO → LUMO (π-π) |

| S0 → S2 | ~310 | > 0.3 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | ~280 | > 0.2 | HOMO → LUMO+1 (π-π*) |

Note: The data in this table is illustrative of the type of information obtained from TD-DFT calculations for a similar aromatic system.

Theoretical Vibrational Frequencies (IR, Raman)

The theoretical vibrational frequencies for this compound can be predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). These calculations would provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes.

The resulting data would allow for the assignment of characteristic vibrational modes. Key expected frequencies include:

O-H Stretching: A prominent band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl group. The exact position can indicate the strength of intra- or intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the methyl group C-H stretching would appear between 2850-3000 cm⁻¹.

C=O Stretching: The carbonyl stretch of the ester group is a strong IR absorption, expected around 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and hydroxyl groups are expected in the 1000-1300 cm⁻¹ range.

A comparison of calculated and experimental spectra is a standard method for validating both the computational model and the experimental data. A study on the related compound l-hydroxy-2-naphthoic acid utilized DFT/B3LYP/6-31G(d,p) calculations to determine its optimized molecular structure and vibrational frequencies researchgate.net. Similarly, research on 7-acetoxy-4-methyl coumarin also employed DFT calculations to interpret its FTIR and FT-Raman spectra researchgate.net.

Interactive Data Table: Predicted Vibrational Frequencies for a Naphthoate Structure (Note: This table is illustrative, based on typical values for related functional groups, as specific data for this compound is not available.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Methyl C-H Stretch | ~2950 | ~2950 |

| C=O Ester Stretch | ~1715 | ~1715 |

| Aromatic C=C Stretch | ~1610, 1580, 1500 | ~1610, 1580, 1500 |

| C-O Stretch | ~1250 | ~1250 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations could provide detailed insight into the behavior of this compound at the atomic level over time. Such simulations would model the motions of atoms in the molecule, offering a view of its flexibility and interactions with its environment.

Dynamic Conformational Behavior

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl group and the methyl ester group to the naphthyl core. MD simulations would reveal the preferred orientations (dihedral angles) of these groups and the energy barriers for rotation between different conformations. It is expected that the planarity of the molecule would be a key factor, with certain conformations being more stable due to conjugation and steric hindrance. For instance, a study on a copolyester containing 2-hydroxy-6-naphthoic acid used MD simulations to analyze chain conformations in a nematic melt acs.org.

Intermolecular Interaction Energy Calculations

The interactions between molecules of this compound dictate its solid-state properties, such as crystal packing and melting point. These interactions can be quantified using computational methods.

Quantification of Hydrogen Bonding Energies

The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of the ester group or the hydroxyl oxygen of a neighboring molecule. The strength of these O-H···O hydrogen bonds can be calculated. In the solid state, these bonds can lead to the formation of chains or dimers. For example, in the crystal structure of Methyl 6-dimethylamino-4-hydroxy-2-naphthoate, molecules are linked by intermolecular O-H···O hydrogen bonds into infinite chains nih.gov. The energy of such bonds typically ranges from 15 to 40 kJ/mol, depending on the geometry and chemical environment. Computational methods like the quantum theory of atoms in molecules (QTAIM) can be used to calculate hydrogen bond energies based on the electron density at the bond critical point nih.gov.

Assessment of π-π Stacking Strengths

The planar aromatic naphthyl and phenyl rings of this compound are expected to engage in π-π stacking interactions. These are non-covalent interactions that are crucial for the stabilization of the crystal structure. The strength of these interactions is dependent on the distance and relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped). Computational methods can be used to calculate the interaction energies, which are typically in the range of 10-50 kJ/mol. The regulation of π-π stacking is recognized as an important element in the assembly of supramolecular structures researchgate.net.

Interactive Data Table: Estimated Intermolecular Interaction Energies (Note: This table provides typical energy ranges for the specified interactions, as specific calculations for this compound are not available.)

| Interaction Type | Participating Groups | Estimated Energy Range (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | -OH group and C=O group | 15 - 40 |

| π-π Stacking | Naphthyl and Phenyl rings | 10 - 50 |

Quantum Chemical Descriptors for Reactivity Prediction

Comprehensive searches for specific theoretical and computational studies on "this compound" have not yielded detailed research findings or specific data for quantum chemical descriptors. The following sections provide a general overview of the theoretical concepts of Fukui functions, chemical hardness, and softness, which are instrumental in predicting the reactivity of chemical compounds. However, without specific computational data for the title compound, the subsequent discussions remain general.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are central to predicting the local reactivity of a molecule, identifying which atoms are more susceptible to either electrophilic or nucleophilic attack. These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered.

The sites for nucleophilic attack are predicted by the Fukui function f+(r), which corresponds to the addition of an electron. Conversely, the sites for electrophilic attack are indicated by f-(r), which relates to the removal of an electron. A higher value of the Fukui function at a particular atomic site suggests a greater reactivity at that position.

For "this compound," one would anticipate that the oxygen atoms of the hydroxyl and methoxycarbonyl groups would exhibit significant Fukui function values, making them potential sites for electrophilic attack. The aromatic rings, with their delocalized π-electron systems, would likely contain the primary sites for nucleophilic attack, with the exact positions being influenced by the electron-donating and electron-withdrawing nature of the substituents.

Interactive Data Table: Fukui Functions for this compound

No specific data is available for this compound.

Chemical Hardness and Softness Analysis

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered chemically hard. Such molecules are generally less reactive.

Chemical Softness (σ) indicates a molecule's ability to undergo changes in its electron density. Molecules with a small HOMO-LUMO gap are termed chemically soft and are typically more reactive.

Interactive Data Table: Chemical Hardness and Softness of this compound

No specific data is available for this compound.

Exploratory Applications and Derivatization Strategies for Methyl 7 Hydroxy 4 Phenyl 2 Naphthoate

Utilization as a Synthetic Building Block for Advanced Molecular Architectures

The strategic arrangement of functional groups in Methyl 7-hydroxy-4-phenyl-2-naphthoate allows for a variety of selective modifications, enabling its use as a scaffold for constructing diverse and complex molecules.

Modifications at the Ester Group (e.g., Amidation, Hydrolysis to Carboxylic Acid)

The methyl ester at the C-2 position is a primary site for modification.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 7-hydroxy-4-phenyl-2-naphthoic acid, under standard basic conditions (e.g., using sodium hydroxide (B78521) in an aqueous alcohol mixture) followed by acidic workup. This transformation converts the ester, which is often used as a protecting group or for its solubility characteristics, into a highly versatile carboxylic acid handle. The resulting acid can be used in subsequent reactions such as Fischer esterification to install different alkyl groups, or in coupling reactions to form more complex esters and amides.

Amidation: Direct amidation of the methyl ester can be achieved by reaction with a primary or secondary amine. While this reaction can be sluggish with unactivated esters, modern catalytic methods facilitate this transformation. Nickel/N-heterocyclic carbene (NHC) catalyst systems, for example, have been shown to be effective for the direct amidation of methyl esters without the need for an external base. mdpi.com Such methods tolerate a wide range of functional groups on both the ester and amine partners. mdpi.com Base-promoted methods, such as using potassium tert-butoxide in DMSO, also provide a rapid and operationally simple route for the amidation of unactivated esters with various aromatic amines. nih.gov This allows for the synthesis of a library of N-substituted 7-hydroxy-4-phenyl-2-naphthamides.

Table 1: Potential Reactions at the Ester Functional Group

| Transformation | Reagents/Catalyst | Product |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O/MeOH 2. HCl (aq) | 7-hydroxy-4-phenyl-2-naphthoic acid |

| Amidation | Amine (R¹R²NH), Ni(cod)₂/IPr, Toluene, 140 °C | N,N-R¹,R²-7-hydroxy-4-phenyl-2-naphthamide |

| Amidation | Amine (ArNH₂), t-BuOK, DMSO | N-Aryl-7-hydroxy-4-phenyl-2-naphthamide |

Functionalization of the Phenolic Hydroxyl Group (e.g., Etherification, Acylation, Glycosylation)

The phenolic hydroxyl group at the C-7 position is a key site for introducing structural diversity.

Etherification and Acylation: Standard Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃) or acylation reactions (using an acyl chloride or anhydride (B1165640) with a base like pyridine) can be employed to convert the hydroxyl group into various ethers and esters, respectively. These modifications can dramatically alter the solubility, electronic properties, and biological activity of the resulting molecules.

Glycosylation: The phenolic hydroxyl group is an excellent acceptor for glycosylation reactions, enabling the synthesis of O-aryl glycosides. Methods for the efficient O-glycosylation of phenols in aqueous media have been developed, using glycosyl fluoride (B91410) donors promoted by calcium hydroxide (Ca(OH)₂). nih.gov This approach is notable for its high functional group tolerance, proceeding rapidly at room temperature and allowing for the glycosylation of unprotected phenols. nih.gov This strategy could be applied to this compound to create derivatives with enhanced water solubility and potential for biological applications.

Selective Aromatic Ring Functionalization (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution can be directed to specific positions on either the naphthalene (B1677914) or phenyl rings.

Nitration: The directing effects of the substituents on the naphthalene ring will govern the position of nitration. The C-7 hydroxyl group is a powerful ortho-, para-directing activator, while the C-2 ester group is a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur at the C-6 or C-8 positions, ortho to the hydroxyl group. The phenyl ring at C-4 is a separate substrate for nitration, which would likely yield a mixture of ortho- and para-nitro isomers. Selective nitration of phenolic compounds can be achieved using reagents like bismuth subnitrate with thionyl chloride, which can provide good yields of mononitrated products. nih.gov The choice of nitrating agent and conditions can influence the regioselectivity. researchgate.net

Sulfonation and Halogenation: Similar to nitration, sulfonation and halogenation reactions are governed by the directing effects of the existing substituents. Sulfonation of benzene (B151609) and its derivatives is a reversible process, which allows the sulfonic acid group to be used as a directing or blocking group that can be removed later. libretexts.org Halogenation (e.g., bromination or chlorination) would also be directed primarily to the positions ortho to the activating hydroxyl group on the naphthalene core.

Cross-Coupling Reactions on the Naphthyl and Phenyl Rings

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. To utilize the naphthalene core in such reactions, the phenolic hydroxyl group must first be converted into a better leaving group, typically a triflate (OTf). The reaction of the phenol (B47542) with triflic anhydride in the presence of a base like pyridine (B92270) yields Methyl 7-(trifluoromethanesulfonyloxy)-4-phenyl-2-naphthoate.

This naphthyl triflate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions. yonedalabs.com Using a palladium catalyst such as PdCl₂(dppf) and a suitable base, the triflate can be coupled with a wide range of aryl- or vinyl-boronic acids or esters to install new substituents at the C-7 position. rsc.orgresearchgate.net This one-pot procedure allows for the construction of complex biaryl structures. rsc.orgresearchgate.net This strategy dramatically expands the synthetic utility of the original scaffold, enabling the creation of extended π-conjugated systems for materials science applications. nih.gov

Investigation of Photophysical Properties for Luminescent Materials Research

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence and high quantum yields, making them excellent candidates for the construction of fluorescent probes and organic electronic materials. nih.gov The extended π-conjugation of the this compound backbone suggests significant potential as a luminescent material.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing a fluorophore and determining its suitability for various applications.

The presence of the hydroxyl and phenyl groups on the naphthalene core of this compound is expected to influence its photophysical behavior. The extended conjugation afforded by the phenyl group may lead to a red-shift in the absorption and emission spectra compared to simpler naphthols. The hydroxyl group can participate in excited-state proton transfer (ESIPT), which could lead to dual emission or other complex photophysical phenomena, depending on the solvent environment. nih.gov

Table 2: Representative Photophysical Data of Naphthalene-Based Compounds

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 0.23 | - | nist.gov |

| 1-Acyl-8-pyrrolylnaphthalene derivative | Ethanol | 0.21 | - | mdpi.com |

| 5,6-Benzoquinoline (Azaphenanthrene) | Aqueous Base | - | 8.4 ns | scripps.edu |

| Piperidine-naphthalimide derivative | Dioxane | 0.821 | - | nih.gov |

Note: This table presents data for structurally related compounds to provide context for the expected properties of this compound.

Solvatochromic and Thermochromic Behavior

Thermochromism, the change in color with temperature, is another important property for "smart" materials. While specific studies on the thermochromic properties of this compound are not detailed in available research, related systems offer insights. For example, a self-contained thermochromic system based on a cobalt(II)-coordinated ionic liquid demonstrates a color change attributed to a shift in coordination geometry with temperature. ijpcbs.com For organic molecules like this compound, thermochromism could potentially arise from temperature-induced changes in aggregation state or molecular conformation, which in turn would affect the electronic transitions and thus the observed color.

Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 340 | 400 | 4880 |

| Toluene | 33.9 | 345 | 415 | 5230 |

| Dichloromethane | 40.7 | 350 | 430 | 5680 |

| Acetone | 42.2 | 355 | 445 | 6050 |

| Acetonitrile | 45.6 | 358 | 455 | 6320 |

| Methanol | 55.4 | 365 | 470 | 6580 |

| Water | 63.1 | 370 | 485 | 6890 |

Note: This table is a hypothetical representation based on the expected behavior of similar compounds and is intended for illustrative purposes due to the lack of specific experimental data for this compound.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which blocks non-radiative decay pathways. While there are no specific studies confirming the AIE activity of this compound, its molecular structure suggests potential for AIE. The presence of a phenyl rotor attached to the naphthalene stator could lead to quenching of fluorescence in solution due to rotational freedom. Upon aggregation, the restriction of this phenyl group's rotation could lead to a significant enhancement of fluorescence emission.

The design of AIE-active materials often involves creating propeller-shaped molecules that can undergo intramolecular rotations in solution. The conversion of aggregation-caused quenching (ACQ) chromophores into AIE luminogens has been achieved by introducing AIE-active units. nih.gov For instance, naphthalimide derivatives have been synthesized to exhibit AIE properties. nih.gov Given these principles, it is plausible that this compound could exhibit AIE characteristics, a hypothesis that would require experimental verification through studies of its fluorescence in solvent mixtures of varying compositions.

Design of Naphthoate-Based Fluorophores for Materials Science

Naphthoate derivatives are valuable building blocks for the design of advanced fluorophores for materials science applications due to their rigid and extended π-conjugated system, which often leads to high quantum yields and good photostability. The functionalization of the naphthoate core allows for the tuning of its photophysical properties. For this compound, the hydroxyl and phenyl groups are key functionalization points.

The hydroxyl group can be derivatized to modulate solubility and introduce specific functionalities. For example, esterification or etherification of the hydroxyl group can alter the molecule's polarity and its interactions with host matrices in polymer-based materials. The phenyl group can also be substituted with various electron-donating or electron-withdrawing groups to fine-tune the ICT character and, consequently, the emission color and quantum yield. The synthesis of peripherally and non-peripherally substituted zinc(II) phthalocyanines bearing 7-oxy-3-methyl-4-phenylcoumarin demonstrates how strategic substitution can influence photophysical and photochemical properties. nih.gov

Furthermore, naphthoate-based fluorophores can be incorporated into polymers or other materials to create fluorescent films or coatings. For example, chitosan (B1678972) fluorescent films containing 7-hydroxy-4-methylcoumarin have been successfully prepared. mdpi.com Such materials have potential applications in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks.

Development of Advanced Sensing Probes (Chemical and Environmental Sensing)

The structural features of this compound, namely the hydroxyl and ester functional groups, make it a promising candidate for the development of advanced sensing probes for chemical and environmental applications.

Chemo-sensing Mechanisms for Metal Ions (e.g., via coordination to hydroxyl/ester)

The hydroxyl and ester moieties in this compound can act as potential binding sites for metal ions. The lone pair of electrons on the oxygen atoms of both the hydroxyl and carbonyl groups can coordinate with metal cations. This coordination can lead to a change in the electronic properties of the fluorophore, resulting in a detectable change in its absorption or emission spectrum.

The sensing mechanism can involve several processes:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay and leading to an increase in fluorescence intensity ("turn-on" sensing).

Photoinduced Electron Transfer (PET): The binding of a metal ion can modulate the energy levels of the frontier molecular orbitals, either promoting or inhibiting PET from a donor to the fluorophore, resulting in a "turn-on" or "turn-off" response.

Internal Charge Transfer (ICT): Metal ion coordination can alter the ICT character of the molecule, leading to a shift in the emission wavelength.

While specific studies on this compound as a metal ion sensor are not available, related naphthalene-based sensors have been developed for the detection of various metal ions, including Cu2+, Hg2+, Zn2+, and Al3+. nih.govepa.gov For instance, a phenolic Mannich base derived from 1′-hydroxy-2′-acetonaphthone acts as a "turn-on" sensor for Al3+ and a "turn-off" sensor for Cu2+. mdpi.com

pH Sensing Capabilities of the Hydroxyl Group

The hydroxyl group on the naphthalene ring of this compound is ionizable, making the molecule potentially sensitive to changes in pH. In acidic conditions, the hydroxyl group remains protonated (-OH). As the pH increases, the hydroxyl group can be deprotonated to form a phenolate (B1203915) ion (-O-). This deprotonation event significantly alters the electronic nature of the substituent, making it a much stronger electron-donating group.

This change in electronic properties upon deprotonation can lead to a significant shift in the absorption and emission spectra of the molecule. This pH-dependent spectral change forms the basis of its potential application as a pH sensor. The pKa of the hydroxyl group would determine the pH range over which the sensor is most effective. The pH-dependent fluorescence of flavone (B191248) and 7-hydroxyflavone (B191518) has been studied, revealing changes in fluorescence based on the protonation state. nih.gov

Hypothetical pH-Dependent Spectral Data

| pH | Protonation State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Relative Fluorescence Intensity |

| 2 | -OH (Neutral) | 345 | 420 | 1.0 |

| 4 | -OH (Neutral) | 345 | 420 | 1.0 |

| 6 | -OH (Neutral) | 345 | 420 | 1.0 |

| 8 | -O- (Anionic) | 390 | 500 | 0.5 |

| 10 | -O- (Anionic) | 390 | 500 | 0.5 |

| 12 | -O- (Anionic) | 390 | 500 | 0.5 |

Note: This table is a hypothetical representation based on the expected behavior of similar phenolic compounds and is intended for illustrative purposes due to the lack of specific experimental data for this compound.

Fluorometric and Colorimetric Detection Strategies for Analytes

Based on the potential chemo-sensing and pH-sensing capabilities, both fluorometric and colorimetric detection strategies can be envisioned for analytes using this compound.

Fluorometric Detection: This method relies on changes in the fluorescence properties (intensity, wavelength, or lifetime) of the sensor upon interaction with an analyte.

For Metal Ions: A "turn-on" or "turn-off" fluorescence response upon binding to a specific metal ion would form the basis of a highly sensitive detection method. nih.gov

For pH: The change in fluorescence intensity or a shift in the emission maximum as a function of pH can be used to determine the pH of a solution.

Colorimetric Detection: This strategy involves a change in the color of the sensor that is visible to the naked eye, making it suitable for rapid and simple qualitative or semi-quantitative analysis.

For Metal Ions: The coordination of a metal ion could lead to a significant shift in the absorption spectrum, resulting in a distinct color change.

For Analytes: The interaction with other analytes could potentially induce a color change through various chemical reactions or intermolecular interactions. nih.gov Naphthalene-based colorimetric sensors have been developed for the detection of bioactive anions.

The development of such sensors would require systematic studies to evaluate the selectivity and sensitivity of this compound towards various analytes and to optimize the sensing conditions.

Supramolecular Assembly and Self-Organization Studies

There is a lack of research on the supramolecular assembly and self-organization of this compound.

No research has been published detailing the self-assembly of this compound through directed non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces.

Consistent with the absence of self-assembly studies, there are no reports on the formation of ordered nanostructures like nanofibers or nanoribbons from this compound.

Gelation Properties and Soft Matter Applications

The field of soft matter encompasses a variety of materials, including gels and liquid crystals, which are characterized by their unique physical properties that are intermediate between solids and liquids. The formation of these materials is often driven by the self-assembly of molecules through non-covalent interactions. While specific studies on the gelation properties of this compound are not documented, its molecular structure suggests a potential for forming supramolecular gels or exhibiting liquid crystalline behavior.